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Compound of Interest

3-Bromo-5-
Compound Name: _
(trifluoromethyl)benzaldehyde

Cat. No.: B1284209

In the landscape of modern medicinal chemistry and materials science, the strategic design of
molecular building blocks is paramount to the successful synthesis of novel entities with
tailored properties. 3-Bromo-5-(trifluoromethyl)benzaldehyde emerges as a preeminent
example of such a reagent, valued for its unique trifecta of reactive sites: a versatile aldehyde,
a synthetically crucial bromine atom, and a property-modulating trifluoromethyl group.

This guide serves as a technical resource for researchers, scientists, and drug development
professionals, offering in-depth insights into the physicochemical properties, synthesis, and
diverse applications of this compound. We will delve into the causality behind its utility,
providing field-proven protocols and mechanistic explanations to empower scientists in their
synthetic endeavors. The narrative is grounded in authoritative references, ensuring scientific
integrity and fostering a comprehensive understanding of why this molecule is a cornerstone in
the synthesis of complex pharmaceuticals and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of
its effective application. 3-Bromo-5-(trifluoromethyl)benzaldehyde is a colorless to light
yellow liquid under standard conditions, with properties shaped by its unique substitution
pattern.[3][4]

Core Properties
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The key physicochemical data for 3-Bromo-5-(trifluoromethyl)benzaldehyde are
summarized below for quick reference.

Property Value Source(s)
Molecular Weight 253.02 g/mol [5], [3]
Molecular Formula CsH4BrFsO [5]
CAS Number A477535-41-4 [5]
Appearance C.:olc')rless to light yellow clear B4

liquid
Density ~1.7 g/cm3 [31[4]
Boiling Point 218.9 °C (Predicted) [2]
Refractive Index n20/D ~1.51 [3114]

C1=C(C=C(C=C1C(F)
SMILES [5][6]
(F)F)Br)C=0

PCRLZGCXLNNMFL-
InChIKey [5]
UHFFFAOYSA-N

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. Below are
the expected characteristic spectral data.
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Technique Expected Data

o (ppm): ~10.0 (s, 1H, -CHO), ~8.2 (s, 1H, Ar-

H), ~8.1 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H). The
1H NMR (CDCls, 400 MHz) exact shifts and coupling patterns of the

aromatic protons are influenced by the meta-

substitution.[7]

0 (ppm): ~190 (C=0), ~138 (Ar-C), ~135 (Ar-C),
13C NMR (CDCls, 101 MHz) ~132 (g, J = 34 Hz, C-CF3), ~130 (Ar-C), ~128
(Ar-C), ~124 (q, J = 272 Hz, CF3), ~123 (C-Br).

1°F NMR (CDCls, 376 MHz) o (ppm): ~ -63.0 (s, 3F).

v (cm~1): ~3070 (Ar C-H), ~2860, 2760
(Aldehyde C-H), ~1715 (C=0 stretch), ~1330
(C-F stretch), ~1170, 1130 (C-F stretch), ~890,
800 (Ar C-H bend).[5]

FT-IR (Neat)

The Trifluoromethyl Group: A Pillar of Modern Drug
Design

The inclusion of a trifluoromethyl (-CFs) group is a deliberate and strategic choice in the design
of bioactive molecules. Its profound impact on a compound's physicochemical properties is a
key reason for the utility of 3-Bromo-5-(trifluoromethyl)benzaldehyde in drug discovery
pipelines.[8]

» Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry,
with a bond dissociation energy of approximately 485 kJ/mol.[9] This inherent strength
makes the -CFs group highly resistant to metabolic degradation, particularly oxidative
metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and
improved pharmacokinetic profile of a drug candidate.[3][9]

 Lipophilicity and Bioavailability: The -CFs group significantly increases the lipophilicity of a
molecule (Hansch 1t value of +0.88).[9] This enhancement can improve a molecule's ability
to cross biological membranes, such as the blood-brain barrier or cell membranes, thereby
increasing its bioavailability and access to intracellular targets.[8]
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» Binding Affinity: As a potent electron-withdrawing group, the -CFs moiety alters the electronic
landscape of the aromatic ring.[3] This can modulate the pKa of nearby functional groups
and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with
target proteins, often leading to enhanced binding affinity and potency.[10]

o Conformational Control: The steric bulk of the -CFs group can lock a molecule into a specific,
biologically active conformation, improving its selectivity for the intended target.

Caption: Key physicochemical impacts of the trifluoromethyl group in drug design.

Synthesis and Purification Protocol

The most direct and common synthetic route to 3-Bromo-5-(trifluoromethyl)benzaldehyde is
the selective oxidation of the corresponding benzyl alcohol. This method avoids harsh
conditions that could compromise the sensitive aldehyde functionality.

Aqueous Workup
& Extraction

Column Chromatography
(Silica Gel)

3-Bromo-5-(trifluoromethyl)benzyl alcohol

(e.g., TEMPO/NaOCI or PCC)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target aldehyde.

Protocol 1: TEMPO-Catalyzed Oxidation of 3-Bromo-5-
(trifluoromethyl)benzyl alcohol

This protocol is a representative method known for its mild conditions and high selectivity for
primary alcohols, minimizing over-oxidation to the carboxylic acid.[11]

Materials:
e 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.)
¢ (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.03 eq.)

e Potassium carbonate (K2COs) (2.0 eq.)
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Isocyanuric acid (0.1 eq.)

12% Sodium hypochlorite (NaOCI) solution (1.2 eq.)

Ethyl acetate (EtOAC)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate (Na2S203)

Brine (saturated aqg. NacCl)

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-Bromo-5-
(trifluoromethyl)benzyl alcohol (1.0 eq.), ethyl acetate (approx. 0.2 M), potassium carbonate
(2.0 eq.), and isocyanuric acid (0.1 eq.).

Catalyst Addition: Add TEMPO (0.03 eq.) to the stirred suspension.

Oxidant Addition: Cool the mixture to 0-10 °C using an ice bath. Add the 12% sodium
hypochlorite solution (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature
remains below 10 °C.

Reaction Monitoring: Allow the reaction to stir at 0-10 °C. Monitor the progress by Thin Layer
Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting alcohol
is consumed (typically 2-5 hours).

Work-up: Quench the reaction by adding saturated aqueous Na=S203 to destroy excess
hypochlorite. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

Extraction: Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous Naz=SOa, filter, and
concentrate under reduced pressure to yield the crude product.
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« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure 3-Bromo-5-
(trifluoromethyl)benzaldehyde.[11]

Key Synthetic Applications & Reaction Protocols

The true power of 3-Bromo-5-(trifluoromethyl)benzaldehyde lies in the orthogonal reactivity
of its functional groups. The aldehyde serves as a handle for C-C and C-N bond formation,
while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling
reactions.

3-Bromo-5-(trifluoromethyl)-
benzaldehyde

Moup “CHO group <Br group -Br group -Br group
Wittig Reaction Reductive Amination Condensation Suzuki Coupling Heck Reaction
(Alkene Synthesis) (Amine Synthesis) (e.g., Chalcones) (Aryl-Aryl Bonds) (Aryl-Alkene Bonds)

Buchwald-Hartwig
(Aryl-Amine Bonds)

Click to download full resolution via product page

Caption: Diverse synthetic pathways enabled by the aldehyde and bromide groups.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C(sp?)-C(sp?) bonds. The electron-deficient
nature of the aromatic ring in 3-Bromo-5-(trifluoromethyl)benzaldehyde facilitates the initial
oxidative addition step, though careful selection of catalyst and base is required to ensure high
yields.[12][13]

Materials:
¢ 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.)
 Arylboronic acid or ester (1.1-1.3 eq.)

o Palladium catalyst (e.g., Pd(PPhs)4 or PdClz(dppf)) (2-5 mol%)
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e Base (e.g., K2COs, Cs2CO0:s) (2.0-3.0 eq.)

¢ Anhydrous solvent (e.g., Dioxane, Toluene, or DME)
o Degassed water

Procedure:

 Inert Atmosphere: To a dry Schlenk flask, add the arylboronic acid (1.1 eq.), the base (2.0
eg.), and the palladium catalyst (e.g., Pd(PPhs)s4, 3 mol%).

» Reagent Addition: Add 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.).

e Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three
times. Add the degassed solvent system (e.g., Toluene/H20 10:1) via syringe.

e Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC
or LC-MS.

o Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature.
Dilute with ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer (Na2S0a), filter, and concentrate. Purify the residue by
flash column chromatography to obtain the biaryl product.[14]

Protocol 3: Reductive Amination

Reductive amination is a premier method for synthesizing secondary and tertiary amines. It
proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild
hydride agent like sodium triacetoxyborohydride (STAB), a reagent known for its high selectivity
and broad functional group tolerance.[15][16]

Materials:
e 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.)

e Primary or secondary amine (1.0-1.2 eq.)
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Sodium triacetoxyborohydride (NaBH(OAc)s) (1.5-2.0 eq.)

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE))

Acetic acid (optional, catalytic)

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-
(trifluoromethyl)benzaldehyde (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM.

Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the
formation of the hemiaminal and subsequent imine intermediate. A catalytic amount of acetic
acid can accelerate this step.

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
The reaction is often mildly exothermic.

Reaction Monitoring: Continue stirring at room temperature for 2-12 hours, monitoring by
TLC until the starting aldehyde is consumed.

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium
bicarbonate (NaHCOs) solution.

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic
layers, wash with brine, dry over NazSOa, filter, and concentrate. Purify the crude product via
column chromatography to yield the desired amine.[17][18][19]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for safety.

Hazards: 3-Bromo-5-(trifluoromethyl)benzaldehyde is classified as an irritant. It causes
skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335).[5]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety
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goggles, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8 °C
is often recommended.

Conclusion

3-Bromo-5-(trifluoromethyl)benzaldehyde is far more than a simple aromatic aldehyde; it is
a strategically designed synthetic platform. The confluence of its aldehyde handle for classical
organic transformations, its aryl bromide for modern cross-coupling chemistry, and its
trifluoromethyl group for modulating biological and physical properties makes it an
indispensable tool for the modern chemist. The protocols and insights provided in this guide are
intended to equip researchers with the foundational knowledge to confidently and effectively
leverage this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals,
and materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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